

Spectroscopic and Biosynthetic Profile of N-Methylcoclaurine: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylcoclaurine*

Cat. No.: *B032075*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the benzyloquinoline alkaloid, **N-Methylcoclaurine**. It includes available mass spectrometry data and a detailed exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

N-Methylcoclaurine is a pivotal intermediate in the biosynthesis of a wide array of benzyloquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities. As a precursor to compounds like morphine, codeine, and berberine, the structural elucidation and biosynthetic understanding of **N-Methylcoclaurine** are of paramount importance. This guide focuses on the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data of **N-Methylcoclaurine**, alongside the key enzymatic steps in its formation.

Spectroscopic Data

The structural confirmation of **N-Methylcoclaurine** relies heavily on modern spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of **N-Methylcoclaurine**, aiding in its identification and structural characterization.

Table 1: Mass Spectrometry Data for **N-Methylcoclaurine**

Parameter	Value	Source
Molecular Formula	C ₁₈ H ₂₁ NO ₃	--INVALID-LINK--
Molecular Weight	299.4 g/mol	--INVALID-LINK--
Monoisotopic Mass	299.15214353 Da	--INVALID-LINK--
Ionization Mode	Electrospray Ionization (ESI)	Representative
Precursor Ion [M+H] ⁺	m/z 300.16	--INVALID-LINK--
Major Fragment Ions (m/z)	107.0, 137.1, 143.0, 237.1, 269.1	--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the definitive structural elucidation of **N-Methylcoclaurine**, providing detailed information about the carbon and hydrogen framework of the molecule. While numerous publications confirm the use of NMR for the characterization of **N-Methylcoclaurine**, a complete, publicly available, and fully assigned dataset is not readily accessible. The following tables represent a compilation of expected chemical shifts based on the known structure and data from related benzyloquinoline alkaloids. For definitive research, it is crucial to obtain and reference specific, experimentally derived and published NMR data.

Table 2: Predicted ¹H NMR Spectroscopic Data for **N-Methylcoclaurine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.0 - 4.2	dd	-
H-3	2.8 - 3.2	m	-
H-4	2.6 - 3.0	m	-
H-5	6.6 - 6.8	s	-
H-8	6.5 - 6.7	s	-
H-2'	6.9 - 7.1	d	~8.5
H-3'	6.7 - 6.9	d	~8.5
H-5'	6.7 - 6.9	d	~8.5
H-6'	6.9 - 7.1	d	~8.5
α -CH ₂	2.8 - 3.1	m	-
N-CH ₃	2.4 - 2.6	s	-
OCH ₃	3.8 - 3.9	s	-

Table 3: Predicted ¹³C NMR Spectroscopic Data for **N-Methylcoclaurine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	60 - 65
C-3	45 - 50
C-4	25 - 30
C-4a	125 - 130
C-5	110 - 115
C-6	145 - 150
C-7	140 - 145
C-8	115 - 120
C-8a	120 - 125
C- α	40 - 45
C-1'	130 - 135
C-2'	130 - 135
C-3'	115 - 120
C-4'	155 - 160
C-5'	115 - 120
C-6'	130 - 135
N-CH ₃	40 - 45
OCH ₃	55 - 60

Experimental Protocols

The following are generalized experimental protocols for the acquisition of MS and NMR data for benzylisoquinoline alkaloids, which can be adapted for **N-Methylcoclaurine**.

Mass Spectrometry Protocol (LC-MS)

- **Sample Preparation:** A dilute solution of **N-Methylcoclaurine** is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small percentage of formic acid to promote ionization.
- **Instrumentation:** A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is typically used.
- **Chromatographic Conditions:**
 - **Column:** A C18 reversed-phase column is commonly employed.
 - **Mobile Phase:** A gradient elution is typically used, starting with a high percentage of water (with 0.1% formic acid) and increasing the proportion of an organic solvent like acetonitrile or methanol.
 - **Flow Rate:** A flow rate of 0.2-0.5 mL/min is standard.
 - **Detection:** UV detection at wavelengths such as 280 nm can be used in conjunction with mass spectrometry.
- **Mass Spectrometer Settings:**
 - **Ionization Mode:** Positive ion mode is generally used for alkaloids.
 - **Scan Range:** A scan range of m/z 100-1000 is typically sufficient.
 - **Collision Energy:** For tandem MS (MS/MS) experiments to study fragmentation, the collision energy is varied to obtain optimal fragmentation patterns.

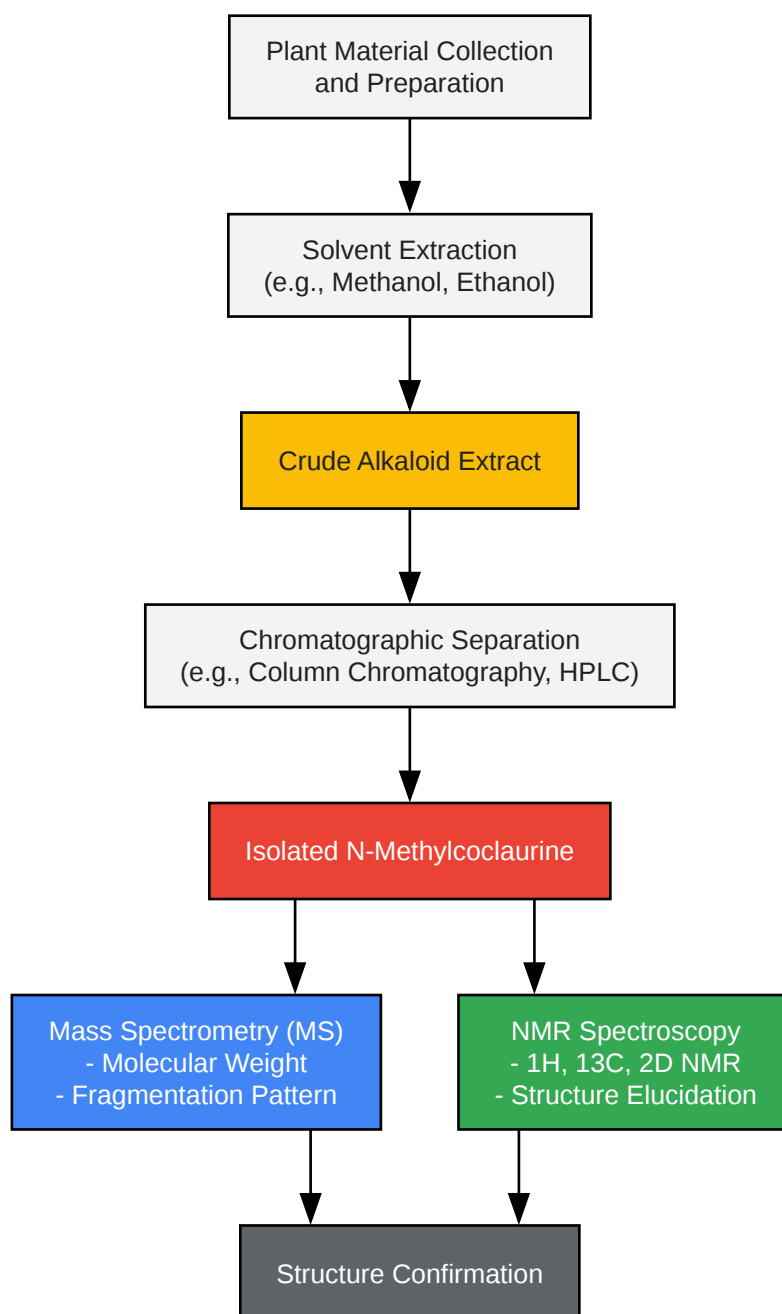
NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 1-5 mg of purified **N-Methylcoclaurine** is dissolved in a deuterated solvent (e.g., $CDCl_3$, MeOD, or DMSO- d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire 1H , ^{13}C , and 2D NMR spectra.
- **1H NMR Acquisition:**

The biosynthesis begins with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). Norcoclaurine synthase (NCS) then catalyzes the condensation of these two molecules to form (S)-norcoclaurine, the first committed step in BIA biosynthesis. Subsequently, a series of methylation and hydroxylation steps, catalyzed by specific enzymes, lead to the formation of (S)-**N-Methylcoclaurine** and its downstream product, (S)-reticuline, which is a major branch-point intermediate for a wide variety of alkaloids.

Experimental Workflow

The general workflow for the isolation and characterization of **N-Methylcoclaurine** from a plant source is outlined below.



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- To cite this document: BenchChem. [Spectroscopic and Biosynthetic Profile of N-Methylcoclaurine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032075#spectroscopic-data-of-n-methylcoclaurine-nmr-ms\]](https://www.benchchem.com/product/b032075#spectroscopic-data-of-n-methylcoclaurine-nmr-ms)

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